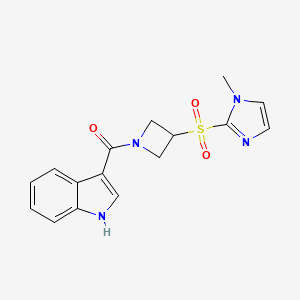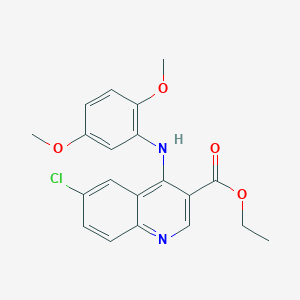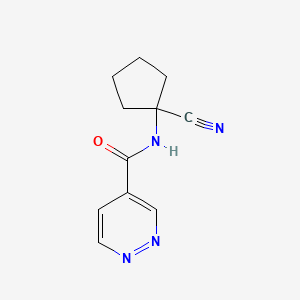![molecular formula C21H18N4OS B2759127 N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide CAS No. 391947-03-8](/img/structure/B2759127.png)
N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are diverse, given their unique structure and properties. They have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications
Polymethyl Methacrylate-Based Plastic Scintillators
Plastic scintillators fabricated from polymethyl methacrylate (PMMA) incorporate various luminescent dyes for enhanced scintillation properties. The replacement of traditionally used naphthalene with n-terphenyl and other compounds as luminescent activators in these scintillators does not affect their scintillation efficiency, optical transparency, or stability against thermal, light, and radiation damage. This research suggests potential applications in developing advanced scintillators for radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Heterocyclic Naphthalimides in Medicinal Chemistry
Heterocyclic naphthalimides, which include the naphthalene framework, are significant in medicinal chemistry due to their ability to interact with various biological targets through noncovalent bonds. These compounds have demonstrated extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, and antiviral therapies. Some naphthalimide derivatives have reached clinical trials, showcasing their relevance in developing new therapeutic agents (Gong et al., 2016).
Genotoxic Potential of 1,4-Naphthoquinone
The review on 1,4-Naphthoquinone, a naphthalene derivative, assesses its genotoxic potential through various assays. It concludes that while 1,4-Naphthoquinone does not induce gene mutations, it shows a clastogenic response in vitro. This research emphasizes the importance of understanding the biological interactions and potential risks associated with naphthalene derivatives (Fowler et al., 2018).
Corrosion Inhibition by Naphthalocyanine Derivatives
Naphthalocyanine and its derivatives, possessing nitrogenous heterocyclic compounds, act as excellent corrosion inhibitors due to their ability to form strong chelating complexes with metallic atoms. This property is crucial for protecting metals in various conditions, highlighting the application of naphthalene derivatives in materials science and engineering (Verma et al., 2021).
Naphthalene Degradation by Microbial Processes
Research on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, underscores the ecological significance of biodegradation pathways in remediating PAH-contaminated environments. The understanding of microbial mechanisms capable of decomposing naphthalene and similar compounds is vital for environmental science and bioremediation efforts (Peng et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as 5′-methylthioadenosine are known to be intermediates in the methylthioadenosine (mta) cycle, also known as the methionine salvage pathway . This suggests that the compound may interact with enzymes involved in this pathway.
Mode of Action
For instance, methotrexate, a compound with a similar structure, functions primarily as an antagonist of the N-methyl-d-aspartate receptor .
Biochemical Pathways
The compound may affect the methylthioadenosine (MTA) cycle or methionine salvage pathway, which is universal to aerobic life . This pathway is crucial for the synthesis of methionine, an essential amino acid, from methylthioadenosine, a byproduct of polyamine synthesis.
Pharmacokinetics
Compounds with similar structures such as 5′-methylthioadenosine have poor oral bioavailability due to extensive first-pass metabolism .
Result of Action
Compounds with similar structures have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-27-21-24-23-19(25(21)16-10-3-2-4-11-16)14-22-20(26)18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESRJHFBPWRCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)
![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)
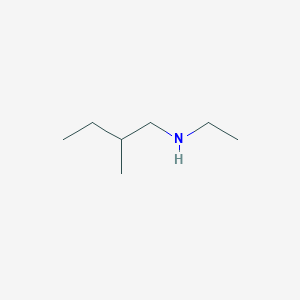
![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)
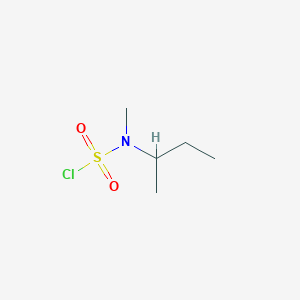


![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)
![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)
